1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is a fluorinated building block with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Formation of 1-(2-Chloro-5-fluoropyridin-3-yl)acetic acid.
Reduction: Formation of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanol.
Scientific Research Applications
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate interaction. The molecular targets and pathways involved vary based on the specific enzyme or biological system under study .
Comparison with Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 2-Chloro-5-fluoropyridine
- 2-Chloro-5-fluoroacetophenone
Comparison: 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various chemical and biological applications .
Properties
IUPAC Name |
1-(2-chloro-5-fluoropyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQNBZAKKNJYLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673596 |
Source
|
Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-12-0 |
Source
|
Record name | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.